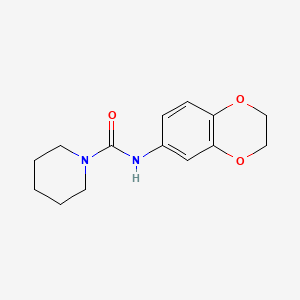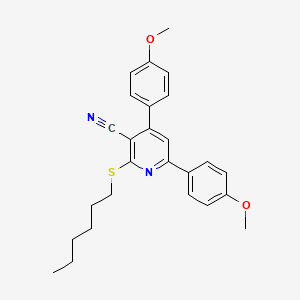
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylcyclopropanecarboxamide
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylcyclopropanecarboxamide, also known as MDB or MDBP, is a chemical compound that has been studied for its potential use in scientific research. MDB has a unique structure that makes it an interesting molecule to study. In
Mecanismo De Acción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylcyclopropanecarboxamide binds to the GABA-A receptor and modulates its activity. The GABA-A receptor is a ligand-gated ion channel that is permeable to chloride ions. Activation of the GABA-A receptor leads to an influx of chloride ions into the neuron, which hyperpolarizes the neuron and reduces its excitability. This compound enhances the activity of the GABA-A receptor, which leads to an increase in the inhibitory tone of the neuron.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. This compound has been shown to increase the amplitude of GABA-induced chloride currents in neurons. This compound has also been shown to increase the duration of GABA-induced chloride currents in neurons. Additionally, this compound has been shown to increase the potency of GABA-induced chloride currents in neurons. These effects suggest that this compound enhances the activity of the GABA-A receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylcyclopropanecarboxamide has a number of advantages and limitations for lab experiments. One advantage of this compound is that it is a selective modulator of the GABA-A receptor. This means that it has a specific effect on the GABA-A receptor and does not affect other receptors in the brain. Additionally, this compound has a high affinity for the GABA-A receptor, which means that it is effective at low concentrations.
One limitation of this compound is that it has a short half-life in the body. This means that it is rapidly metabolized and excreted from the body. Additionally, this compound has poor solubility in water, which can make it difficult to administer in lab experiments.
Direcciones Futuras
There are a number of future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylcyclopropanecarboxamide. One area of research is the development of more potent and selective modulators of the GABA-A receptor. Additionally, research could focus on the use of this compound in the treatment of anxiety disorders and sleep disorders. Further studies could also investigate the potential use of this compound in the treatment of seizures.
Conclusion
In conclusion, this compound is a chemical compound that has been studied for its potential use in scientific research. This compound has a unique structure that makes it an interesting molecule to study. This compound has been shown to have an effect on the GABA-A receptor, which is a receptor that is involved in the regulation of anxiety and sleep. This compound has a number of advantages and limitations for lab experiments. Future research could focus on the development of more potent and selective modulators of the GABA-A receptor and the potential use of this compound in the treatment of anxiety disorders, sleep disorders, and seizures.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylcyclopropanecarboxamide has been studied for its potential use in scientific research. One of the main applications of this compound is in the field of neuroscience. This compound has been shown to have an effect on the GABA-A receptor, which is a receptor that is involved in the regulation of anxiety and sleep. This compound has been studied for its potential use in the treatment of anxiety disorders and sleep disorders. Additionally, this compound has been studied for its potential use in the treatment of seizures.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8-6-10(8)13(15)14-9-2-3-11-12(7-9)17-5-4-16-11/h2-3,7-8,10H,4-6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZRLJBSEBRLBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B4741694.png)
![7-({[4-methyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4741696.png)


![5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4741713.png)
![7-(4-methyl-1-piperazinyl)-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4741721.png)
![3,5-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4741723.png)
![4-methyl-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4741730.png)


![5-{5-bromo-2-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4741758.png)

![2-cyano-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4741775.png)
![N-(sec-butyl)-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4741781.png)